molecular formula C20H17Cl2N3O3 B3402691 N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1060191-15-2

N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B3402691
CAS No.: 1060191-15-2
M. Wt: 418.3 g/mol
InChI Key: RBZMNVXZQXZIAL-UHFFFAOYSA-N
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Description

“N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, an ethoxyphenyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichloroaniline with ethyl 4-(4-ethoxyphenyl)-6-oxopyrimidine-1-carboxylate under specific conditions to form the desired acetamide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which “N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
  • N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)propionamide

Uniqueness

“N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and ethoxyphenyl groups contribute to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3/c1-2-28-15-6-3-13(4-7-15)18-10-20(27)25(12-23-18)11-19(26)24-17-8-5-14(21)9-16(17)22/h3-10,12H,2,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZMNVXZQXZIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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